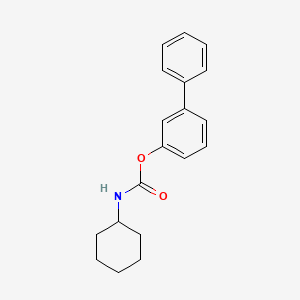

biphenyl-N-cyclopentyl-carbamate

Description

Significance of the Carbamate (B1207046) Functionality in Drug Design and Bioactive Molecules

The carbamate group, also known as a urethane, is a key structural element in a multitude of approved therapeutic agents and plays a vital role in modern drug discovery. acs.org Its unique properties make it a valuable tool for medicinal chemists seeking to optimize the pharmacological profiles of lead compounds.

The exploration of carbamates as potential drugs began with the discovery of physostigmine, a natural methyl carbamate ester isolated in 1864 from the Calabar bean. nih.gov Initially used for glaucoma, its applications have expanded over time. nih.govresearchgate.net The broader use of carbamate compounds took off in 1959 with the registration of carbaryl (B1668338) as a pesticide. nih.gov

Today, carbamates are integral to many approved drugs for a wide range of diseases, including cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer's disease. nih.govresearchgate.net For instance, the acetylcholinesterase inhibitors neostigmine (B1678181) and rivastigmine, used in managing neurodegenerative diseases, are based on the carbamate structure of physostigmine. nih.govwikipedia.org The HIV protease inhibitor Darunavir also features a carbamate functional group. wikipedia.org Carbamates are also found in prodrugs, where they can enhance the bioavailability and effectiveness of the parent molecule. researchgate.net

Table 1: Examples of Carbamate-Containing Therapeutic Agents

| Drug Name | Therapeutic Area | Role of Carbamate Moiety |

| Rivastigmine | Alzheimer's Disease | Cholinesterase inhibitor |

| Neostigmine | Myasthenia Gravis | Cholinesterase inhibitor |

| Darunavir | HIV/AIDS | Protease inhibitor |

| Meprobamate | Anxiety | Anxiolytic |

| Carisoprodol | Muscle Relaxant | Central nervous system agent |

| Cenobamate | Epilepsy | Anticonvulsant |

Structurally, the carbamate functionality can be considered a hybrid of an amide and an ester. acs.orgnih.gov This unique combination confers significant chemical and proteolytic stability. acs.orgnih.gov The stability of the carbamate group is attributed to the resonance between the amide and the carboxyl group. nih.gov This resonance imposes a degree of conformational restriction. acs.orgnih.gov

Carbamates are generally stable compounds, although their stability can be influenced by the nature of the substituents on the nitrogen and oxygen atoms. nih.govwikipedia.orgnih.gov For instance, O-aryl substituted carbamates can undergo alkaline hydrolysis through two competing mechanisms. nih.gov The rate of hydrolysis is a critical factor in their pharmacological activity; rapid hydrolysis can lead to shortened or weakened effects, while for prodrugs, an appropriate rate of hydrolysis is necessary to release the active drug. acs.org The ability to modulate the biological and pharmacokinetic properties, as well as improve stability by varying the substituents at the amino and carboxyl termini, has spurred interest in developing efficient and safe methods for synthesizing carbamate esters. researchgate.netresearchgate.net

In medicinal chemistry, carbamates are widely used as surrogates for the peptide bond. acs.orgnih.gov This is due to their resemblance to the amide bond, coupled with their enhanced stability against enzymatic degradation by proteases. nih.govresearchgate.net Unlike peptides, which can be rapidly broken down by enzymes, carbamates offer greater resistance, a crucial property for drug stability and prolonged activity. researchgate.net

The carbamate functionality can participate in hydrogen bonding through its carboxyl group and the backbone NH group, allowing it to modulate intermolecular and intramolecular interactions with biological targets like enzymes or receptors. acs.orgnih.gov This ability to form key interactions, combined with their stability and capacity to permeate cell membranes, makes carbamates a valuable tool in the design of peptidomimetics and other bioactive molecules. acs.orgnih.govnih.gov

Importance of the Biphenyl (B1667301) Scaffold in Pharmaceutical Research

The biphenyl scaffold, consisting of two connected benzene (B151609) rings, is a privileged structure in medicinal chemistry. rsc.org Its prevalence in both natural products and synthetic drugs underscores its versatility and importance in the development of new therapeutic agents.

The biphenyl moiety is a fundamental backbone found in numerous medicinally active compounds and natural products. rsc.org Examples of natural products containing biaryl scaffolds include vancomycin (B549263) and arylomycin A. rsc.org Biphenyls and dibenzofurans are also produced by some plants as phytoalexins to defend against pathogens. nih.gov

Many marketed drugs incorporate the biphenyl structure. These include non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin receptor blockers used to treat hypertension and congestive heart failure. drugbank.com The biphenyl framework is also a key component in compounds investigated for the treatment of Alzheimer's disease and prostate cancer. drugbank.com

Table 2: Examples of Marketed Drugs Containing a Biphenyl Scaffold

| Drug Name | Therapeutic Class |

| Valsartan | Angiotensin II Receptor Blocker |

| Telmisartan | Angiotensin II Receptor Blocker |

| Felbinac | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

| Flurbiprofen | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. The biphenyl scaffold serves as a versatile pharmacophore due to its unique structural properties. It provides a rigid framework that can be readily functionalized to orient substituents in a defined three-dimensional space, allowing for precise interactions with a biological target. rsc.orgresearchgate.net

Biphenyl derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and antihypertensive properties. rsc.orgresearchgate.net The biphenyl unit can contribute to potent biological activity through hydrophobic interactions within the binding site of a receptor. nih.gov Recent research has focused on the systematic optimization of biphenyl scaffolds to develop potent and selective inhibitors for various therapeutic targets, such as fatty-acid binding protein 4 (FABP4) for the treatment of inflammation-related diseases. nih.gov The design of novel pharmacophore models often incorporates the biphenyl moiety to develop selective antagonists for targets like the 5-hydroxytryptamine 2B receptor. nih.govrsc.orguq.edu.au

Overview of Biphenyl-N-cyclopentyl-carbamate (URB524) as a Research Compound

This compound, widely known in the scientific community as URB524, is a significant research compound that has played a pivotal role in the exploration of the endocannabinoid system. Its utility stems from its potent and selective inhibition of a key enzyme, offering researchers a powerful tool to study the physiological and pathological roles of specific endocannabinoids.

URB524 was first identified as a member of the O-aryl carbamate class of compounds. nih.gov This classification is based on its core chemical structure, which features a carbamate group attached to an oxygen atom of a biphenyl scaffold. The development of URB524 and its analogs was part of a broader effort in medicinal chemistry to design small molecules that can selectively interact with biological targets to modulate their function. nih.gov

Bioactive small molecules are organic compounds of low molecular weight that can elicit a biological response. sigmaaldrich.comsigmaaldrich.com URB524 fits this description perfectly, as it was designed to be a potent and selective inhibitor of a specific enzyme. nih.gov The strategic design of such molecules, often involving the synthesis and testing of numerous derivatives, is a cornerstone of modern drug discovery and chemical biology. nih.gov The biphenyl group in URB524 is a common motif in medicinal chemistry, known to contribute to the biological activity of various compounds. rsc.org

The significance of URB524 as a research tool is intrinsically linked to the endocannabinoid system (ECS). nih.govnih.govsmithsonianmag.comresearchgate.net The ECS is a complex and widespread signaling system in the human body, composed of endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for their synthesis and degradation. nih.gov This system is crucial in regulating a vast array of physiological processes.

Research into the ECS was significantly advanced by the isolation of Δ9-tetrahydrocannabinol (THC) from cannabis in 1964 and the subsequent discovery of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govsmithsonianmag.com These discoveries spurred the search for molecules that could modulate the activity of the ECS.

URB524 emerged as a key player in this context due to its specific mechanism of action: the inhibition of fatty acid amide hydrolase (FAAH). nih.gov FAAH is the primary enzyme responsible for the breakdown and inactivation of the endocannabinoid anandamide. nih.gov By selectively inhibiting FAAH, URB524 prevents the degradation of anandamide, leading to an increase in its endogenous levels and consequently enhancing its signaling through cannabinoid receptors. nih.gov This makes URB524 an invaluable tool for studying the specific effects of elevated anandamide levels in various physiological and pathological conditions, without directly activating cannabinoid receptors with an external substance. The compound's ability to inhibit FAAH activity has been demonstrated in vitro in rat brain homogenates. nih.gov

Detailed Research Findings

The following table summarizes key research findings and properties of this compound (URB524).

| Property | Value / Finding |

| Compound Name | This compound |

| Alias | URB524 |

| Chemical Class | O-aryl carbamate |

| Primary Target | Fatty Acid Amide Hydrolase (FAAH) |

| Mechanism of Action | Selective and potent inhibitor of FAAH |

| Effect on Endocannabinoids | Increases endogenous levels of anandamide by preventing its degradation. nih.gov |

| Research Application | A tool to study the physiological and pathological roles of anandamide and the endocannabinoid system. |

| In Vitro Activity | Inhibits FAAH activity in rat brain homogenates. nih.gov |

Synthetic Routes to Biphenyl-Substituted Carbamates

The synthesis of this compound requires the strategic construction of the biphenyl core in addition to the formation of the carbamate group. The combination of these two synthetic challenges is often addressed through palladium-catalyzed cross-coupling reactions and regioselective functionalization.

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(3-phenylphenyl) N-cyclohexylcarbamate |

InChI |

InChI=1S/C19H21NO2/c21-19(20-17-11-5-2-6-12-17)22-18-13-7-10-16(14-18)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,20,21) |

InChI Key |

KGKDDSYRBQOMLE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cyclohexylcarbamic acid biphenyl-3-yl ester URB 524 URB-524 URB524 |

Origin of Product |

United States |

Synthetic Methodologies for Biphenyl N Cyclopentyl Carbamate and Analogues

1 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Biphenyl (B1667301) Core Construction

The construction of the biphenyl scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most widely used and versatile methods for forming carbon-carbon bonds between aryl groups. mdpi.comrsc.org The reaction typically involves the coupling of an aryl halide (or triflate) with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govgre.ac.uk

The advantages of the Suzuki-Miyaura reaction include its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov The development of bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, has dramatically improved the efficiency of these couplings, allowing for the use of less reactive aryl chlorides and enabling reactions at room temperature or with low catalyst loadings. nih.govnih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex. rsc.orgnih.gov

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. This step requires a base.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst. nih.gov

This methodology can be applied to synthesize a biphenyl phenol (B47542), a direct precursor for the target carbamate (B1207046), by coupling a protected hydroxy-phenyl halide with a phenylboronic acid, or vice-versa. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-bromo-4-fluorobenzene | phenylboronic acid | Pd nanoparticles | - | K₂CO₃ | DMF/H₂O | 110 | >95 | mdpi.com |

| 3-bromo-benzyloxybenzene | phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | toluene/H₂O | reflux | 78 | nih.gov |

| O-(3-bromophenyl) carbamate | aryl boronic acid | PdCl₂(dppf) | - | CsOAc | dioxane | 80 | 16-62 | nih.gov |

| tetrafluoroiodobenzene | trifluoroboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/toluene/H₂O | reflux | 99 | nih.gov |

Regioselective Functionalization of Biphenyl Scaffolds

In some synthetic strategies, the biphenyl core is constructed first, followed by the introduction of the necessary functional groups in a regioselective manner. Directed ortho metalation (DoM) is a powerful technique for achieving such selectivity. acs.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organometallic base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. The resulting aryl anion can then be trapped with an electrophile.

The carbamate group itself, particularly the N,N-diethyl-O-carbamate, is known to be a strong DMG. acs.org This allows for the functionalization of a phenol derivative after it has been converted to a carbamate, providing a route to substituted biphenyls that might be difficult to access otherwise. acs.org Similarly, other functional groups can direct the regioselective functionalization of a pre-formed biphenyl ring system. nih.govdocumentsdelivered.com For instance, the Friedel-Crafts reaction can be used to introduce acyl or alkyl groups onto the biphenyl core, such as the reaction of biphenyl with cyclopentene (B43876) in the presence of AlCl₃ to yield 4-cyclopentyl-1,1′-biphenyl. nih.gov

Specific Preparations of Biphenyl-N-cyclopentyl-carbamate and its Direct Precursors

The synthesis of the target molecule, this compound, can be accomplished by combining the strategies discussed above. A logical and efficient route involves the preparation of a biphenyl phenol precursor, followed by reaction with a cyclopentyl-containing reagent to form the carbamate.

A common synthetic pathway would be:

Synthesis of a Biphenyl Phenol: A key precursor, such as 3-hydroxybiphenyl, can be synthesized via a Suzuki-Miyaura coupling. For example, coupling 3-bromophenol (B21344) (potentially with the hydroxyl group protected as a benzyl (B1604629) or silyl (B83357) ether) with phenylboronic acid using a palladium catalyst. nih.gov Subsequent deprotection would yield the desired biphenyl phenol.

Carbamate Formation: The final step is the formation of the carbamate. This is typically achieved by reacting the biphenyl phenol with cyclopentyl isocyanate. nih.gov The reaction is often carried out in an aprotic solvent like acetonitrile (B52724) in the presence of a base catalyst, such as triethylamine (B128534) (Et₃N). nih.gov The nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate yields the final this compound product.

Table 2: General Procedure for Carbamate Synthesis from Phenols and Isocyanates

| Phenol Precursor | Isocyanate | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| biphenyl-3-ol | cyclohexyl isocyanate | Et₃N | CH₃CN | reflux, 5h | O-biphenyl-3-yl N-cyclohexylcarbamate | nih.gov |

| biphenyl-3-ol | cyclopentyl isocyanate | Et₃N (proposed) | CH₃CN (proposed) | reflux (proposed) | O-biphenyl-3-yl N-cyclopentylcarbamate | nih.gov |

| 4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | cyclohexyl isocyanate | Et₃N | CH₃CN/EtOH | 45 °C, 12h | O-(3'-carboxy-biphenyl-4-yl) N-cyclohexylcarbamate | nih.gov |

This modular approach, separating the construction of the biphenyl backbone from the formation of the carbamate functionality, provides a flexible and efficient route to this compound and a wide range of its structural analogues.

Targeted Synthesis of Analogues for Structure-Activity Relationship Studies

The generation of analogues of this compound is a key step in understanding how different structural features influence its biological activity. This process is guided by specific design principles and often encounters synthetic hurdles that require innovative solutions.

The design of analogues of this compound is rooted in established principles of medicinal chemistry, aiming to optimize the compound's interaction with its biological target. Modifications of the biphenyl and cyclopentyl groups are systematically undertaken to probe the steric, electronic, and conformational requirements for activity. nih.gov

Biphenyl Moiety Modifications:

The biphenyl group offers a versatile scaffold for modification. Key design considerations include:

Substitution Pattern: The position of substituents on either of the phenyl rings can significantly impact activity. For instance, in related O-biphenyl carbamates, substituents on the distal phenyl ring (the one not directly attached to the carbamate oxygen) have been shown to be critical for potency and selectivity. nih.govrsc.org

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the biphenyl system, influencing binding affinity and metabolic stability.

Cyclopentyl Moiety Modifications:

The cyclopentyl group, directly attached to the carbamate nitrogen, also plays a crucial role in defining the compound's profile. Design principles for its modification include:

Ring Size and Lipophilicity: The size of the cycloalkyl group can influence the lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and metabolic fate. epa.gov While the focus is on the cyclopentyl group, exploring analogues with cyclobutyl, cyclohexyl, or larger rings can provide valuable SAR data. nih.gov

Stereochemistry: The introduction of substituents on the cyclopentyl ring can create stereocenters. The absolute configuration of these centers can be critical for enantioselective interactions with a chiral biological target. researchgate.net

Bioisosteric Replacement: The cyclopentyl ring can be replaced by other cyclic or acyclic moieties with similar steric and electronic properties to explore a wider chemical space and potentially improve properties like metabolic stability. researchgate.net

The following table summarizes the design principles for modifying the biphenyl and cyclopentyl moieties and the expected impact on the compound's properties, based on findings from related carbamate series.

| Moiety | Modification Strategy | Rationale/Expected Impact |

| Biphenyl | Substitution (position, electronics) | Modulate binding affinity, selectivity, and metabolic stability. |

| Conformational Restriction | Enhance binding by pre-organizing the molecule into an active conformation. | |

| Isosteric Replacement | Alter physicochemical properties and explore new binding interactions. | |

| Cyclopentyl | Ring Size Variation | Optimize lipophilicity and fit within the binding pocket. |

| Introduction of Substituents | Probe for additional binding interactions and introduce stereochemical elements. | |

| Bioisosteric Replacement | Improve pharmacokinetic properties or introduce novel interactions. |

This table is illustrative and based on general principles of medicinal chemistry and data from related compound series.

The synthesis of this compound analogues, while conceptually straightforward, can present several practical challenges.

A common route to N-alkyl carbamates involves the reaction of an amine with an activated carbonyl species. nih.gov However, the specific nature of the biphenyl and cyclopentyl groups can introduce complexities.

Challenges in Biphenyl Moiety Elaboration:

Cross-Coupling Reactions: The construction of the biphenyl core often relies on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov A significant challenge can be achieving high yields and purity, especially with sterically hindered or electronically deactivated coupling partners. The choice of catalyst, ligand, base, and solvent is critical for success. researchgate.net

Regioselectivity: When introducing substituents onto an existing biphenyl scaffold, controlling the regioselectivity of the reaction can be difficult, often leading to mixtures of isomers that require tedious separation. rsc.org

Challenges in Carbamate Formation and N-Alkylation:

Reactivity of Cyclopentylamine: While primary amines are generally reactive, the steric bulk of the cyclopentyl group might slightly hinder its reactivity in some coupling reactions.

N-Alkylation of Carbamates: If the synthetic strategy involves the N-alkylation of a parent biphenyl carbamate, challenges such as low reactivity of the carbamate nitrogen and potential for over-alkylation can arise. researchgate.netresearchgate.net Specialized catalytic systems, for instance, those based on iridium, have been developed to address the N-alkylation of amides and carbamates with alcohols under milder conditions. researchgate.net

Selective Carbamoylation: In cases where the biphenyl moiety contains other reactive functional groups (e.g., hydroxyl groups), achieving selective carbamoylation at the desired position can be a significant hurdle, often requiring the use of protecting groups or carefully optimized reaction conditions. nih.gov For instance, attempts to selectively mono-carbamoylate a dihydroxy biphenyl derivative have been reported to yield mixtures of products, necessitating careful chromatographic separation. nih.gov

The following table outlines some common synthetic challenges and potential solutions in the generation of this compound analogues.

| Challenge | Potential Solution(s) |

| Low yield in biphenyl cross-coupling | Optimization of catalyst, ligand, base, and solvent; use of more reactive boronic esters. |

| Poor regioselectivity in biphenyl substitution | Use of directing groups; separation of isomers by chromatography. |

| Steric hindrance from cyclopentyl group | Use of more reactive coupling partners or more forcing reaction conditions. |

| Difficult N-alkylation of the carbamate | Employment of specialized catalysts (e.g., Iridium-based); use of highly reactive alkylating agents. |

| Non-selective carbamoylation | Use of protecting groups for other reactive functionalities; optimization of reaction conditions (catalyst, temperature). |

This table provides a general overview of potential synthetic challenges and solutions based on established organic synthesis principles and literature on related compounds.

Biological Targets and Mechanisms of Action of Biphenyl N Cyclopentyl Carbamate

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Biphenyl-N-cyclopentyl-carbamate is recognized primarily for its potent and selective inhibition of FAAH. This enzyme is a key regulator of the endocannabinoid system, a complex network involved in various physiological processes.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in the degradation of a class of bioactive lipids known as fatty acid amides. nih.gov The most well-known of these is N-arachidonoylethanolamine, or anandamide (B1667382), an endogenous cannabinoid. escholarship.org FAAH terminates the signaling actions of anandamide and other related fatty acid amides by hydrolyzing them into their constituent fatty acids and ethanolamine. nih.govnih.gov This enzymatic degradation is a primary mechanism for controlling the levels and duration of action of these neuromodulatory lipids in the endocannabinoid system. nih.gov The endocannabinoid system itself, which includes cannabinoid receptors (CB1 and CB2), endocannabinoids, and their metabolic enzymes, is integral to processes like pain, inflammation, and mood regulation. nih.gov

Carbamate-based inhibitors, including this compound, primarily act as irreversible inhibitors of FAAH through a covalent modification of the enzyme's active site. nih.gov This mechanism involves the carbamylation of a catalytic serine residue (Ser241) within the FAAH active site. nih.govnih.gov Initially, it was thought that the biphenyl (B1667301) portion of these inhibitors mimicked the arachidonoyl chain of anandamide. nih.gov However, further research revealed that carbamates inactivate FAAH by adopting an orientation opposite to what was originally predicted. nih.gov

Recent studies have also revealed that FAAH behaves as an allosteric enzyme. nih.govresearchgate.net This means that the binding of a molecule at one site on the enzyme can influence the activity at another site. liberty.edu For FAAH, which exists as a homodimer, the occupation of one active site by an inhibitor is sufficient to block the catalytic activity of both monomers, demonstrating a functional communication between the subunits. nih.govresearchgate.net This allosteric control allows for a more nuanced regulation of FAAH activity. nih.gov Allosteric modulators can either enhance (positive allosteric modulators or PAMs) or decrease (negative allosteric modulators or NAMs) the enzyme's activity, offering a more selective approach to modulating endocannabinoid signaling compared to direct active-site inhibition. liberty.edu

This compound belongs to a class of secondary alkylcarbamic acid biphenyl-3-yl esters, which also includes well-known FAAH inhibitors like URB597 and URB694. escholarship.org The inhibitory potency of these compounds is influenced by the steric and electronic properties of the substituents on the carbamate (B1207046) nitrogen and the biphenyl ring.

The interaction of these carbamate inhibitors with FAAH is a covalent one. For instance, URB597, a close analog, has been shown to irreversibly inhibit FAAH by carbamylating the catalytic Ser241 residue, with the O-biaryl group acting as the leaving group. nih.govnih.gov The cyclopentyl group on the carbamate nitrogen in compounds like this compound has been found to be among the most potent in a series of related inhibitors. nih.gov The stability of these compounds against hydrolysis by plasma esterases is a critical factor for their in vivo efficacy, and a secondary or tertiary alkyl group at the carbamate nitrogen generally increases this stability. escholarship.org

| Compound Name | Class | Mechanism of FAAH Inhibition |

| This compound | Secondary alkylcarbamic acid biphenyl-3-yl ester | Covalent carbamylation of Ser241 |

| URB597 (Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) | O-arylcarbamate | Irreversible, covalent carbamylation of Ser241 |

| URB694 (6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexylcarbamate) | Secondary alkylcarbamic acid biphenyl-3-yl ester | Irreversible, covalent carbamylation of Ser241 |

The primary consequence of inhibiting FAAH is the elevation of endogenous levels of its substrates, most notably anandamide. escholarship.org By blocking the primary degradation pathway, FAAH inhibitors lead to a sustained increase in anandamide concentrations in the brain and other tissues. escholarship.orgnih.gov This, in turn, enhances the activation of cannabinoid receptors, leading to various physiological effects.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

While this compound is primarily a FAAH inhibitor, it and other carbamate-based compounds can also exhibit inhibitory activity against Monoacylglycerol Lipase (MAGL), another key enzyme in the endocannabinoid system.

Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoyl-sn-glycerol (2-AG). nih.govnih.gov MAGL is a serine hydrolase that hydrolyzes 2-AG into arachidonic acid and glycerol, thereby terminating its signaling. nih.govpatsnap.com This enzymatic inactivation is crucial for precisely controlling the spatial and temporal dynamics of 2-AG signaling at cannabinoid receptors. nih.gov

Inhibitory Activity of this compound Analogues on MAGL

Analogues of this compound, particularly those with a biphenyl-3-yl ester structure, have been investigated primarily as inhibitors of fatty acid amide hydrolase (FAAH). nih.govescholarship.org A prominent and closely related analogue is URB597, which has a cyclohexyl group instead of a cyclopentyl group and a carbamoyl (B1232498) substitution on the distal phenyl ring (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester). nih.gov URB597 is a potent and selective inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide. nih.govnih.gov

The development of FAAH inhibitors like URB597 spurred investigations into their selectivity against other serine hydrolases, most notably monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Studies on JZL184, a potent piperidine (B6355638) carbamate-based MAGL inhibitor, have shown it to be approximately 100-fold more selective for MAGL over FAAH in the brain. nih.gov In contrast, compounds like URB597 and its parent structure, URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester), are recognized for their high selectivity for FAAH over MAGL. nih.govnih.gov While MAGL inhibition is a key therapeutic strategy for modulating the endocannabinoid system, the biphenyl-N-cycloalkyl-carbamate scaffold, as represented by its studied analogues, primarily targets FAAH with minimal inhibitory activity reported for MAGL. nih.govescholarship.org

Table 1: Inhibitory Potency of Biphenyl-Carbamate Analogues on FAAH and MAGL This table is interactive. You can sort and filter the data.

| Compound | Structure | Primary Target | FAAH IC₅₀ (nM) | MAGL Inhibition |

|---|---|---|---|---|

| URB597 | Cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester | FAAH | 4.6 | Low / Not significant |

| URB524 | Cyclohexylcarbamic acid biphenyl-3-yl ester | FAAH | 63 | Low / Not significant |

| JZL184 | 4-nitrophenyl 4-(dibenzo[d] nih.govresearchgate.netdioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate | MAGL | ~800 | Potent (IC₅₀ = 8 nM) |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Carbamates, as a class of compounds, are well-established inhibitors of cholinesterases (ChEs), which include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Their mechanism of action is termed "pseudoirreversible" inhibition. nih.govchemrxiv.org This process is initiated by the carbamate inhibitor binding to the active site of the enzyme. semanticscholar.org The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate moiety. researchgate.net

This attack leads to the formation of a transient intermediate, which then resolves by cleaving the alcohol or phenol (B47542) leaving group from the carbamate. The result is a stable, carbamylated enzyme where the carbamoyl group is covalently bonded to the active site serine. researchgate.netsemanticscholar.org This covalent modification renders the enzyme inactive, as it blocks the binding and hydrolysis of the natural substrate, acetylcholine. semanticscholar.org The inhibition is considered "pseudoirreversible" because, unlike the virtually permanent phosphorylation by organophosphates, the carbamylated enzyme can undergo slow hydrolysis. This hydrolysis reaction regenerates the active enzyme, although the rate of regeneration is significantly slower than the initial carbamylation, leading to a prolonged but not permanent duration of inhibition. researchgate.netnih.gov

The selectivity of carbamate inhibitors for either AChE or BuChE is highly dependent on the structural characteristics of the inhibitor's non-carbamate portion, often referred to as the leaving group or scaffold. nih.govnih.gov The active sites of AChE and BuChE, while sharing a catalytic triad, differ in the composition of their active site gorges, particularly the acyl-binding pocket. BuChE has a larger and more flexible acyl-binding pocket due to the substitution of bulky phenylalanine residues (found in AChE) with smaller leucine (B10760876) and valine residues. This difference allows BuChE to accommodate larger and more structurally diverse inhibitor scaffolds. nih.gov

Kinetic analyses of various carbamate derivatives have demonstrated this principle. For instance, studies on novel sulfonamide-based carbamates revealed that many derivatives were more effective at inhibiting BuChE than AChE. nih.gov One compound, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, showed a selectivity index (SI = IC₅₀ AChE / IC₅₀ BuChE) of 33.71, indicating a strong preference for BuChE. nih.gov Similarly, research on N-phenylpiperazine and N-benzylpiperazine carbamate derivatives found that most compounds displayed significant activity against BuChE, with one of the most active compounds showing an IC₅₀ of 2.00 μM for BuChE. nih.govresearchgate.net Kinetic studies help to elucidate the specific constants for the rate of carbamylation and the rate of decarbamylation (reactivation), providing a detailed picture of an inhibitor's potency and duration of action at each enzyme. nih.govnih.gov

Table 2: Selectivity Profiles of Various Carbamate Derivatives for AChE and BuChE This table is interactive. You can sort and filter the data.

| Compound Class | Example Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|---|

| Sulfonamide-Carbamate | 5k | 150.29 | 4.33 | 34.71 |

| Sulfonamide-Carbamate | 5j | 65.23 | 6.57 | 9.93 |

| Phenylpiperazine-Carbamate | 16 | > 50 | 2.00 | > 25 |

| Pyridazinone Derivative | Compound 5 | 0.26 | 0.19 | 1.37 |

Other Potential Biological Targets and Multi-Target Modulations

The biphenyl carbamate scaffold has been identified as a promising structure for developing multi-target-directed ligands, particularly for the combined modulation of the dopamine (B1211576) D3 receptor (D3R) and FAAH. nih.gov Structure-activity relationship (SAR) studies have been conducted on a series of O-biphenyl-N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates. These studies aimed to rationalize the structural features that confer activity at both D3R and FAAH, which are targets relevant to addiction and other compulsive behaviors. nih.gov

The development of D3R-selective ligands is challenging due to the high homology between the D3 and D2 receptors. nih.gov However, certain N-phenylpiperazine analogues have achieved high selectivity, which is attributed to their ability to bind in a bitopic fashion, engaging both the orthosteric binding site and a secondary binding pocket unique to the D3 receptor. nih.gov For the O-biphenyl carbamate series, researchers have explored how modifications to the biphenyl and piperazine (B1678402) moieties affect binding affinity and selectivity for D3R over the D2R. This research has led to the identification of compounds with balanced affinities for both D3R and FAAH, along with selectivity against the D2 receptor, highlighting the potential of this compound analogues as D3R modulators. nih.gov

Table 3: Binding Affinities of Biphenyl-Carbamate Analogues at Dopamine Receptors This table is interactive. You can sort and filter the data.

| Compound Class | D₃R Binding Affinity (Kᵢ, nM) | D₂R Binding Affinity (Kᵢ, nM) | D₃R vs D₂R Selectivity |

|---|---|---|---|

| N-Phenylpiperazine Analogue (6a) | ~1.4 | ~700 | ~500-fold |

| N-Phenylpiperazine Analogue (LS-3-134) | ~0.2 | ~30 | >150-fold |

| O-Biphenyl-Carbamate (Compound 33) | 11 | 129 | ~12-fold |

The carbamate functional group is a privileged electrophile for targeting the serine hydrolase superfamily, which comprises over 200 enzymes in mammals with diverse physiological roles. nih.govnih.gov Activity-based protein profiling (ABPP) has been used to investigate the proteome-wide reactivity of various carbamate chemotypes. nih.gov These studies have shown that carbamates can be tuned to inhibit specific serine hydrolases with high potency and selectivity. nih.govcapes.gov.br

While specific data on the inhibition of KIAA1363 (also known as AADACL1) by this compound is not available, the general reactivity of carbamates towards serine hydrolases suggests potential off-target activity. nih.gov KIAA1363 is a serine hydrolase that has been implicated in cancer pathogenesis. Library-versus-library screening approaches, where large sets of enzymes are screened against diverse inhibitor libraries, have successfully identified lead carbamate inhibitors for many poorly characterized serine hydrolases. nih.gov This indicates that the this compound scaffold could potentially interact with other members of this enzyme family, including KIAA1363. However, without direct experimental evidence, this remains a hypothetical interaction based on the known reactivity of the carbamate warhead. nih.gov

Cannabinoid Receptor (CB1, CB2) Ligand Interactions

This compound, also identified as URB602, primarily interacts with the cannabinoid system indirectly. Its main mechanism of action is the inhibition of monoacylglycerol lipase (MAGL), the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govmedchemexpress.com By inhibiting MAGL, this compound elevates the levels of 2-AG, which then acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). nih.govnih.gov This indirect agonism is responsible for many of the compound's observed physiological effects.

Research indicates that the anti-inflammatory and anti-nociceptive effects of this compound are mediated through this pathway. nih.gov For instance, its therapeutic effects in a murine model of acute inflammation were reversed by a selective CB2 receptor antagonist, highlighting the crucial role of CB2 receptor activation secondary to MAGL inhibition. nih.gov Similarly, in a rat model of renal ischemia-reperfusion injury, the protective effects of the compound were almost entirely blocked by a CB2 antagonist, with a CB1 antagonist showing limited influence. nih.gov This suggests that the beneficial outcomes are mainly dependent on the activation of CB2 receptors by the increased levels of 2-AG. nih.gov

Direct interaction of this compound with cannabinoid receptors is minimal. Studies have shown that it does not significantly displace radiolabeled ligands from either CB1 or CB2 receptors, with reported IC50 values being greater than or equal to 5 µM, indicating a very low binding affinity. nih.gov While one study noted the possibility of a direct action on CB1 receptors at high doses, the primary consensus is that its cannabinoid-related effects stem from its enzyme-inhibiting function rather than direct receptor binding. nih.gov

Interactive Table 1: In Vitro Activity of this compound This table summarizes the inhibitory concentrations (IC50) of this compound against key enzymes and its low-affinity binding to cannabinoid receptors.

| Target | Species | IC50 Value | Notes |

| Monoacylglycerol Lipase (MAGL) | Rat Brain | 28 µM | Selective, non-competitive inhibition. medchemexpress.comcaymanchem.com |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | 17 µM | Shows some inhibition, indicating a lack of complete selectivity over MAGL. nih.gov |

| Cannabinoid Receptor 1 (CB1) | Rat Cerebellar Membranes | ≥ 5 µM | Low affinity; does not significantly influence ligand binding. nih.gov |

| Cannabinoid Receptor 2 (CB2) | Not Specified | ≥ 5 µM | Low affinity; does not significantly influence ligand binding. nih.gov |

Implications for Multi-Target-Directed Ligand Design

The development of multi-target-directed ligands (MTDLs) is a key strategy in medicinal chemistry for treating complex diseases with multifactorial pathologies, such as neurodegenerative disorders. universiteitleiden.nl This approach aims to create single molecules that can modulate multiple biological targets simultaneously, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. researchgate.netnih.gov

This compound serves as an important case study in the context of MTDL design for the endocannabinoid system. While initially characterized as a selective MAGL inhibitor, subsequent research has revealed a more complex pharmacological profile. nih.govcaymanchem.com Studies have shown that this compound can also inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid, anandamide. nih.gov One study reported an IC50 value of 17 µM for FAAH inhibition, compared to 25 µM for MAGL inhibition in the same experimental setup, indicating a lack of significant selectivity. nih.gov

This dual inhibition of both major endocannabinoid-degrading enzymes positions this compound as a de facto MTDL. By blocking both MAGL and FAAH, the compound can elevate the levels of both 2-AG and anandamide, leading to a broader activation of the endocannabinoid system. This dual action is significant because inhibiting only one enzyme may lead to compensatory activity by the other. The simultaneous inhibition of both FAAH and MAGL has been shown to reproduce the full spectrum of behavioral effects associated with direct CB1 receptor activation, demonstrating the synergistic nature of this multi-target approach.

The chemical structure of this compound, particularly its biphenyl scaffold, is a recurring motif in the design of other cannabinoid-related ligands, including allosteric modulators of the CB1 receptor. This structural insight, combined with its dual-enzyme activity, makes it a valuable lead compound for the rational design of new MTDLs. Future drug development could focus on refining this scaffold to achieve a desired balance of activity against MAGL, FAAH, and potentially other targets to create novel therapeutics for conditions like pain, inflammation, and neurodegenerative diseases. universiteitleiden.nl

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Features for Target Affinity and Selectivity

The interaction of biphenyl-N-cyclopentyl-carbamate with its biological targets is governed by specific structural features, known as pharmacophores. Understanding these features is crucial for designing more potent and selective analogs.

Impact of N-Substituent Steric and Electronic Properties on Activity

The nature of the substituent on the carbamate (B1207046) nitrogen plays a significant role in the molecule's activity. Both the size (steric properties) and the electron-donating or -withdrawing nature (electronic properties) of this group can influence how the compound binds to its target enzyme or receptor.

Theoretical studies on carbamates have shown that electron-donating groups on the N-aryl ring tend to increase the rotational barrier of the C-N bond, while electron-withdrawing groups decrease it. nd.edu This suggests that the electronic properties of the N-substituent can affect the conformational flexibility of the carbamate linkage, which in turn can impact binding affinity. For instance, in a series of N-aryl carbamates, a linear free energy relationship was observed between the barrier to C-N bond rotation and the electronic stabilization effect of the substituent. nd.edu

Furthermore, the steric bulk of the N-substituent is a critical factor. In the context of fatty acid amide hydrolase (FAAH) inhibitors, the N-alkyl substituents of carbamates are thought to be positioned in the cytoplasmic access (CA) channel of the enzyme. nih.gov The size and shape of this substituent can therefore influence the proper orientation of the inhibitor within the active site.

| N-Substituent Modification | Impact on Activity | Reference |

| Electron-donating groups | Increased C-N bond rotational barrier | nd.edu |

| Electron-withdrawing groups | Decreased C-N bond rotational barrier | nd.edu |

| Replacement of O-biaryl with phenyl | Significantly reduced inhibitor potency | nih.gov |

Influence of Biphenyl (B1667301) Moiety Substitutions on Enzymatic Inhibition

The biphenyl moiety is a key structural component, and substitutions on its two phenyl rings can significantly modulate the enzymatic inhibition of this compound.

Studies on O-biphenyl-3-yl carbamates as FAAH inhibitors have revealed the importance of substituents on both the proximal and distal phenyl rings. nih.gov For example, a hydroxyl group on the proximal ring was found to be crucial for the peripheral distribution of these inhibitors. nih.gov Modifications to the distal phenyl ring also have a profound effect on activity. For instance, substituting a carbamoyl (B1232498) group with a methyl, 1-hydroxyethyl, or hydroxymethyl group maintained in vitro FAAH inhibitory activity. nih.gov

The position of the substituent on the biphenyl ring is also critical. In a study of biphenyl carbamate-based Legumain inhibitors, a significant preference for a para-biphenyl compound was observed. researchgate.net Further exploration of the distal phenyl ring showed that various functionalities were well-tolerated at the meta and para positions. researchgate.net For instance, both meta- and para-tolyl analogs displayed comparable activity. researchgate.net However, increasing the size of the alkyl substituent from a methyl to an ethyl group at the para position resulted in a notable decrease in activity. researchgate.net

Fluorinated biphenyls are also of interest due to their potential to improve properties like metabolic stability and bioavailability. rsc.org

| Biphenyl Moiety Substitution | Effect on Enzymatic Inhibition | Reference |

| Hydroxyl on proximal ring | Key for peripheral distribution | nih.gov |

| Methyl, 1-hydroxyethyl, or hydroxymethyl on distal ring | Retained in vitro FAAH inhibitory activity | nih.gov |

| para-biphenyl substitution | Significantly preferred for Legumain inhibition | researchgate.net |

| meta- and para-tolyl analogs | Comparable activity | researchgate.net |

| para-ethyl substitution (vs. methyl) | 6-fold drop in activity | researchgate.net |

Role of Carbamate Linker Conformation and Reactivity in Binding

The carbamate linker, which connects the biphenyl and cyclopentyl moieties, is not merely a spacer but plays an active role in target binding through its conformation and reactivity. The carbamate group can participate in hydrogen bonding and imposes a degree of conformational restriction due to the delocalization of electrons. nih.govacs.org

Carbamates can exist in syn and anti conformations, with the anti rotamer generally being more stable. nih.gov However, the energy difference can be small, leading to a mixture of isomers. nih.gov This conformational flexibility, or lack thereof, can influence how the molecule fits into a binding pocket. The rotational barrier of the carbamate C-N bond is lower than that of amides, which is a key feature of this functional group. nih.govacs.org

The carbamate moiety can also act as a covalent modifier of enzyme active sites. For example, carbamate inhibitors of FAAH have been shown to covalently modify the enzyme's active site through a process called carbamylation. nih.gov This irreversible mechanism of action can contribute to their efficacy. nih.gov

Positional and Substituent Effects on Biological Activity

The specific placement and nature of substituents on the biphenyl and cyclopentyl rings are critical determinants of the biological activity of this compound.

Analysis of Ortho, Meta, and Para Substitutions on the Biphenyl Ring

The position of substituents on the biphenyl ring—ortho, meta, or para—has a well-established impact on the reactivity and biological activity of aromatic compounds. In the context of biphenyls, a phenyl substituent is generally considered activating and directs incoming electrophiles to the ortho and para positions. chemistrysteps.compearson.com This is due to the ability to delocalize the positive charge of the reaction intermediate across both rings. chemistrysteps.com

For electrophilic aromatic substitution reactions, substitution at the para position is often favored, particularly with larger electrophiles, due to reduced steric hindrance compared to the ortho position. chemistrysteps.com Interestingly, even when a deactivating group is present on one of the phenyl rings, electrophilic substitution on the other ring often occurs at the 4' (para) position. chemistrysteps.com

In the development of FAAH inhibitors based on the O-biphenyl-3-yl carbamate scaffold, both para- and meta-hydroxy substitutions on the proximal ring resulted in peripherally restricted compounds. nih.gov This highlights that the specific biological outcome can be subtly tuned by the substituent's position.

| Substitution Position | General Directing Effect in EAS | Biological Activity Implication | Reference |

| Ortho | Activating | Potentially active, but may be sterically hindered | chemistrysteps.compearson.com |

| Meta | - | Generally less favored in EAS unless directed by a deactivator | chemistrysteps.comyoutube.com |

| Para | Activating | Often the most favored position, leading to high activity | chemistrysteps.com |

Effects of Cyclopentyl Ring Modifications on Target Binding and Selectivity

While the provided search results focus heavily on the biphenyl and carbamate portions of related molecules, the principles of SAR suggest that modifications to the N-cyclopentyl ring would also significantly impact biological activity. The cyclopentyl group occupies a specific region of the target's binding site, and alterations to its size, shape, and polarity would likely affect binding affinity and selectivity.

For instance, in a study of USP1/UAF1 deubiquitinase inhibitors, modifying a phenyl ring to a cyclopentyl group resulted in an inactive compound, demonstrating the sensitivity of the binding pocket to the nature of this lipophilic group. acs.org This underscores the importance of the specific hydrophobic interactions and steric fit provided by the cyclopentyl ring. Any modifications, such as adding substituents to the cyclopentyl ring or changing its size (e.g., to a cyclobutyl or cyclohexyl group), would need to be carefully evaluated to maintain or improve target engagement.

Computational Approaches in SAR and QSAR Modeling

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for this compound and its analogs is heavily reliant on computational methodologies. These tools provide critical insights into the molecular properties that govern their biological activity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. For carbamate derivatives, including those with a biphenyl scaffold, 3D-QSAR studies help in understanding the spatial arrangement of substituents that are crucial for therapeutic activity.

In a typical 3D-QSAR study of biphenyl carbamates, a set of molecules with a range of biological activities is selected. nih.gov The three-dimensional structures of these molecules are aligned based on a common scaffold. Then, molecular fields, such as steric and electrostatic fields, are calculated around each molecule. Statistical methods like Partial Least Squares (PLS) are employed to derive a mathematical model that relates the variations in these fields to the observed biological activities.

For instance, studies on O-biphenyl carbamates have successfully used 3D-QSAR to elucidate the structural requirements for dual modulation of targets like fatty acid amide hydrolase (FAAH) and the dopamine (B1211576) D3 receptor. nih.govresearchgate.net These models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) would enhance or diminish activity. While specific 3D-QSAR data for this compound is not publicly available, findings from related biphenyl derivatives suggest that the orientation of the biphenyl rings and the nature of the substituent on the carbamate nitrogen are critical for activity. nih.govresearchgate.net The cyclopentyl group in this compound, for example, would be analyzed for its steric and lipophilic contributions to binding affinity.

A hypothetical 3D-QSAR model for a series of biphenyl-N-alkyl-carbamates might reveal that:

Sterically favorable regions around the N-alkyl group could accommodate bulkier substituents, potentially enhancing van der Waals interactions with the target protein.

Electropositive or electronegative favored regions near the biphenyl rings could guide the placement of electron-donating or electron-withdrawing groups to improve electrostatic interactions.

The predictive power of such models is crucial for designing new derivatives with potentially higher potency and selectivity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding how a ligand like this compound interacts with its biological target at an atomic level. samipubco.combiointerfaceresearch.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would involve placing the molecule into the active site of a target enzyme, such as a hydrolase or a receptor. The process calculates a binding score or energy, which estimates the binding affinity. These studies can reveal key interactions, such as:

Hydrogen bonds: The carbamate moiety, with its carbonyl oxygen and N-H group, can act as a hydrogen bond acceptor and donor, respectively. nih.govacs.org

Pi-pi stacking: The biphenyl rings are likely to engage in pi-pi stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in the active site.

Hydrophobic interactions: The cyclopentyl group and the biphenyl scaffold contribute to the lipophilicity of the molecule, favoring interactions with hydrophobic pockets in the receptor.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. An initial docked pose is subjected to a simulation that calculates the forces between atoms and their subsequent movements. This allows researchers to:

Assess the stability of the binding pose predicted by docking. samipubco.com

Identify conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with greater accuracy by considering solvent effects and entropic contributions.

For this compound, MD simulations could confirm the stability of key hydrogen bonds and stacking interactions, providing confidence in the predicted binding mode. samipubco.com

Conformational Analysis and Amide Resonance in Carbamate Derivatives

Amide Resonance is a critical electronic feature of the carbamate group. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, resulting in a partial double bond character for the C-N bond. nih.govmdpi.com This resonance has several consequences:

It restricts rotation around the C-N bond, leading to planar or near-planar geometry of the carbamate group.

It influences the hydrogen bonding capacity of the N-H and carbonyl groups.

The degree of resonance can be modulated by the electronic properties of the substituents on the nitrogen and oxygen atoms.

Carbamates generally exhibit a preference for the anti (or trans) conformation, where the N-H bond is oriented away from the carbonyl oxygen, although the syn (or cis) conformation can also be populated. nih.gov The energy difference between these conformers is typically small, and the equilibrium can be influenced by the solvent and the specific substituents. nih.gov In the case of this compound, the steric bulk of the cyclopentyl group would play a role in determining the preferred conformation around the carbamate linkage.

Strategies for Optimizing Potency, Selectivity, and Metabolic Stability

The development of a successful drug candidate based on the this compound scaffold requires a multi-pronged optimization strategy that addresses potency, selectivity against off-targets, and metabolic stability.

Balancing Inhibitor Recognition with Carbamate Hydrolytic Reactivity

For carbamate-based inhibitors that act by carbamoylating a serine residue in the active site of an enzyme, the reactivity of the carbamate carbonyl group is a double-edged sword. acs.org

High Reactivity: A more electrophilic carbamate carbonyl will react more readily with the catalytic serine, leading to a faster rate of enzyme inhibition and potentially higher potency.

Low Reactivity: A less reactive carbamate will be more stable to hydrolysis in the physiological environment, leading to a longer half-life and improved pharmacokinetic profile. However, if the reactivity is too low, the compound may be a poor inhibitor.

Therefore, a key optimization strategy is to find a balance between these two opposing factors. This can be achieved by modifying the electronic properties of the leaving group (the biphenyl-O- moiety) and the N-substituent (the cyclopentyl group). For example, electron-withdrawing substituents on the biphenyl ring would increase the reactivity of the carbamate, while electron-donating groups would decrease it. The goal is to achieve a level of reactivity that is sufficient for efficient carbamoylation of the target enzyme but not so high as to cause rapid hydrolysis in plasma or by non-target enzymes. acs.org

The hydrolytic stability of a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates was studied, and it was found that compounds with high carbamate reactivity were potent inhibitors but also susceptible to hydrolysis. acs.org This highlights the importance of carefully tuning this property.

Rational Design Based on Integrated SAR and Computational Data

The most effective approach to optimizing this compound and its analogs is through a rational design cycle that integrates experimental SAR data with computational insights. nih.govresearchgate.net

Initial Design and Synthesis: A series of initial compounds are designed and synthesized based on a therapeutic hypothesis.

Biological Testing: The compounds are tested for their biological activity (e.g., enzyme inhibition, receptor binding).

SAR Analysis: The relationship between the structural modifications and the observed activity is analyzed to identify key structural features.

Computational Modeling: 3D-QSAR and molecular docking studies are performed to build a model that explains the observed SAR. nih.gov

Hypothesis Generation: Based on the integrated data, new hypotheses are formulated about how to improve potency, selectivity, and metabolic stability.

Design of New Analogs: The computational models are used to design a new generation of compounds with predicted improved properties. For example, if docking studies suggest a vacant hydrophobic pocket, analogs with appropriate lipophilic substituents can be designed. acs.org

Iterative Optimization: The cycle is repeated until compounds with the desired profile are identified.

For this compound, this process might involve synthesizing analogs with different substitution patterns on the biphenyl rings or replacing the cyclopentyl group with other cycloalkyl or heterocyclic moieties to probe the steric and electronic requirements of the target. researchgate.net

Below is an interactive table summarizing the key structural features of this compound and their potential roles in its activity, based on the principles discussed.

| Structural Moiety | Potential Role in Biological Activity | Optimization Strategies |

| Biphenyl Group | Pi-pi stacking interactions, hydrophobic interactions, positions the carbamate for reaction. | Introduce substituents to modulate electronic properties and improve binding affinity. Modify the dihedral angle to optimize shape complementarity. |

| Carbamate Linkage | Forms key hydrogen bonds, acts as the reactive center for carbamoylation. | Modulate reactivity by altering the electronic properties of the biphenyl and N-cyclopentyl groups. |

| N-Cyclopentyl Group | Hydrophobic interactions, steric bulk influences conformation and binding. | Replace with other alkyl or cycloalkyl groups to probe the size and shape of the binding pocket. Introduce polar groups to improve solubility or add new interaction points. |

Advanced Research Perspectives and Future Directions

Development of Biphenyl-N-cyclopentyl-carbamate as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. youtube.comyoutube.com The development of this compound into a chemical probe could provide a powerful tool for biological discovery. Such a probe would ideally be potent, selective, and cell-permeable, allowing for the interrogation of its target in a physiological context. youtube.com

Utility in Elucidating Biological Pathway Mechanisms

Chemical probes derived from carbamate (B1207046) scaffolds can be instrumental in dissecting complex biological pathways. For instance, O-biphenyl-3-yl carbamates have been developed as potent and peripherally restricted inhibitors of fatty acid amide hydrolase (FAAH). nih.govnih.gov Using these probes, researchers have elucidated the role of peripheral FAAH in pain signaling, demonstrating that enhancing anandamide (B1667382) signaling at cannabinoid receptors on sensory nerve endings produces significant antinociceptive effects without central nervous system penetration. nih.gov

Similarly, a probe based on this compound could be designed to investigate novel pathways. By modifying the biphenyl (B1667301) or cyclopentyl moieties, researchers could tune the molecule's properties to target a specific enzyme, such as a serine hydrolase or a transferase. Once a potent and selective interaction is established, the probe could be used to understand the downstream consequences of inhibiting or activating its target, thereby mapping new connections within cellular signaling cascades. For example, a fluorescently tagged version could be synthesized to visualize the subcellular localization of its target protein. researchgate.net

Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govfrontiersin.org These probes typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin or a fluorophore) for detection and enrichment. nih.gov

A this compound scaffold could be adapted for ABPP applications. By incorporating a suitable electrophilic warhead, the compound could be transformed into an activity-based probe (ABP) targeting a specific class of enzymes. Carbamates are known to act as covalent inhibitors for some enzymes, making this scaffold a promising starting point.

The general workflow for using such a probe in ABPP would involve:

Probe Treatment: Incubating the ABP with a proteome (e.g., cell lysate or live cells).

Target Labeling: The probe covalently binds to the active sites of its target proteins.

Analysis: Labeled proteins are detected via the reporter tag, often using techniques like in-gel fluorescence scanning or enrichment followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific protein targets. nih.govyoutube.com

Competitive ABPP could then be used to screen for other small molecules that bind to the same target, accelerating the discovery of new inhibitors. researchgate.net

Exploration of Novel Therapeutic Indications

The biphenyl and carbamate motifs are present in numerous therapeutic agents, suggesting a broad potential for derivatives of this compound. researchgate.netnih.gov

Beyond Current Primary Target Engagements

While the specific targets of this compound are unknown, the broader class of biphenyl derivatives has been shown to interact with a diverse range of proteins implicated in various diseases. Exploring these targets could reveal new therapeutic avenues.

| Potential Target Class | Therapeutic Area | Rationale Based on Biphenyl Derivatives |

| Protein-Protein Interactions (PPIs) | Oncology | Biphenyl derivatives have been developed to inhibit the Hsp70-Bim PPI, a key target in chronic myeloid leukemia. acs.org |

| Aromatase | Oncology (Breast Cancer) | The biphenyl scaffold is utilized in nonsteroidal aromatase inhibitors, which are crucial in endocrine therapy for estrogen-receptor-positive breast cancer. ingentaconnect.com |

| Androgen Receptor (AR) | Oncology (Prostate Cancer) | Novel biphenyl derivatives have been discovered that act as AR degraders, offering a potential treatment for enzalutamide-resistant prostate cancer. nih.gov |

| Tyrosine Kinases (e.g., EGFR) | Oncology | Biphenyl-containing compounds have been investigated as allosteric inhibitors of the EGFR tyrosine kinase. researchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | O-biphenyl carbamate derivatives are potent FAAH inhibitors. nih.govnih.gov |

Future research could involve screening this compound and its analogues against panels of these and other targets to identify novel biological activities.

Potential for Synergistic Effects in Combination Therapies

Combination therapy, where multiple drugs are used to treat a disease, is a cornerstone of modern medicine, particularly in oncology. Synergistic effects occur when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. beyondpesticides.org

Carbamate-containing compounds have been investigated for their synergistic potential. For instance, in the field of insecticides, certain synergists that inhibit microsomal enzymes can dramatically enhance the efficacy of phenyl methylcarbamates by blocking their detoxification pathways. nih.gov While the mechanism is different in human medicine, the principle of combining a therapeutic agent with a compound that modulates its metabolism or overcomes resistance is a well-established strategy. A derivative of this compound could potentially be developed to enhance the activity of existing chemotherapeutic agents or to overcome drug resistance mechanisms.

Innovative Synthetic Methodologies for Carbamate Scaffolds

The synthesis of carbamates is a well-established area of organic chemistry, but innovation continues to yield more efficient, safer, and environmentally friendly methods. acs.orgnih.gov These modern techniques could be applied to the synthesis of this compound and a library of its derivatives for structure-activity relationship (SAR) studies.

Traditional methods often rely on hazardous reagents like phosgene or isocyanates. nih.gov Newer methodologies focus on avoiding these reagents and utilizing more sustainable approaches.

| Synthetic Method | Key Reagents/Catalysts | Advantages | Reference |

| Three-Component Coupling | Amine, Carbon Dioxide (CO2), Halides | Utilizes a renewable C1 source (CO2), mild reaction conditions, avoids hazardous reagents. | organic-chemistry.org |

| Direct Synthesis from Boc-Amines | Boc-protected amine, Alcohol/Thiol, tert-butoxide lithium | Avoids metal catalysts and hazardous reagents, sustainable, scalable. | nih.gov |

| Copper-Catalyzed Cross-Coupling | Amine, Carbazate | Environmentally friendly, compatible with a wide range of amines. | organic-chemistry.org |

| Hofmann/Curtius Rearrangement | Amide/Acyl Azide | Well-established methods for converting amides or carboxylic acids into carbamates. | acs.orgnih.gov |

| Zirconium(IV)-Catalyzed Exchange | Dialkyl Carbonate, Amine | Can be accelerated by microwave irradiation. | organic-chemistry.org |

These innovative synthetic routes provide a robust toolkit for medicinal chemists to efficiently produce and optimize lead compounds based on the this compound scaffold for future biological and therapeutic exploration.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance safety. For the synthesis of this compound, several environmentally benign strategies are being explored, moving away from traditional methods that often involve hazardous reagents like phosgene. acs.org

One promising approach is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. acs.org This method typically involves the reaction of an appropriate biphenyl alcohol with cyclopentyl amine in the presence of CO₂, often facilitated by a catalyst. nih.gov The direct conversion of CO₂ into carbamates represents a significant advancement in sustainable chemistry. nih.gov

Solvent-free reaction conditions, or "grindstone chemistry," offer another green alternative. nih.gov This mechanochemical method involves grinding the reactants together, with the necessary activation energy provided by friction, thus eliminating the need for potentially toxic organic solvents. nih.gov Such solvent-free methods can lead to high yields and purity with minimal waste generation. acs.orgnih.gov

Furthermore, the use of catalytic systems is being investigated to improve reaction efficiency and reduce waste. Catalysts such as silica sulfuric acid, nih.gov iron (II) bromide, nih.gov and various metal complexes can facilitate the carbamoylation reaction under milder conditions and with greater selectivity. acs.org Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.org

| Green Chemistry Approach | Description | Key Advantages |

| Carbon Dioxide (CO₂) Fixation | Utilizes CO₂ as a renewable C1 source to react with an alcohol and an amine. | Reduces reliance on hazardous reagents like phosgene; utilizes a greenhouse gas. acs.orgnih.gov |

| Solvent-Free Synthesis | Reactions are conducted by grinding solid and/or liquid reactants together without a solvent. | Minimizes pollution, reduces costs, and simplifies processing and handling. acs.orgnih.gov |

| Catalytic Methods | Employs catalysts to facilitate the reaction, often under milder conditions. | Increases reaction efficiency, selectivity, and reduces energy consumption. nih.govacs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. | Accelerates reaction rates, often leading to higher yields in shorter times. wikipedia.org |

Automation and High-Throughput Synthesis for Large-Scale Analog Generation

To expedite the drug discovery process, automation and high-throughput synthesis techniques are being applied to generate large libraries of this compound analogs for structure-activity relationship (SAR) studies. These technologies enable the rapid synthesis and purification of a multitude of derivatives, significantly accelerating the identification of lead compounds. nih.govacs.org

Robotic synthesis platforms are capable of performing repetitive synthetic operations with high precision and reproducibility, minimizing human error and allowing for 24/7 operation. researchgate.net These systems can be programmed to carry out a variety of chemical reactions in parallel, enabling the creation of extensive compound libraries. nih.gov

Flow chemistry , or continuous-flow synthesis, is another powerful tool for automated synthesis. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. nih.gov This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for reactions involving hazardous intermediates. acs.orgnih.gov The synthesis of carbamates from amines and CO₂ has been successfully demonstrated in a continuous-flow setup, providing a faster and safer alternative to traditional batch methods. nih.gov

Solid-phase synthesis is a well-established technique for generating combinatorial libraries. In this approach, one of the reactants is attached to a solid support, such as a resin, and subsequent reactions are carried out in a stepwise manner. acs.org This method simplifies the purification process, as excess reagents and byproducts can be easily washed away. Solid-phase synthesis has been successfully employed for the generation of large carbamate libraries. nih.govacs.org

| Technology | Description | Advantages in Analog Generation |

| Robotic Synthesis | Automated platforms that perform chemical reactions in a parallel format. | High throughput, improved reproducibility, and reduced human error. nih.govresearchgate.net |

| Flow Chemistry | Continuous reaction process in a tube or pipe reactor. | Precise control over reaction conditions, enhanced safety, and scalability. acs.orgnih.gov |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Simplified purification, amenability to automation, and generation of large libraries. nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. These computational tools are being increasingly used to guide the design and optimization of this compound derivatives.

Predictive Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can be developed to predict their therapeutic efficacy, toxicity, and pharmacokinetic properties based on various molecular descriptors. nih.govtandfonline.com These models allow researchers to prioritize the synthesis of analogs with the highest predicted activity and most favorable drug-like properties, thereby saving time and resources. tandfonline.com

Enhanced Virtual Screening and Lead Generation

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. For this compound, virtual screening can be employed to explore a vast chemical space and identify novel derivatives with potentially improved activity.

Structure-based virtual screening involves docking virtual compounds into the three-dimensional structure of the target protein to predict their binding affinity and mode. This approach can help in understanding the key interactions between the ligand and the target, guiding the design of more potent inhibitors.

Ligand-based virtual screening, on the other hand, uses the structural information of known active compounds to identify new molecules with similar properties. This method is particularly useful when the 3D structure of the target is unknown. The integration of AI and machine learning can enhance the accuracy of virtual screening by developing more sophisticated scoring functions and predictive models.

Addressing Key Challenges in Carbamate Drug Development